molecular formula C56H86O B1261592 2-Decaprenylphenol

2-Decaprenylphenol

Cat. No.: B1261592
M. Wt: 775.3 g/mol
InChI Key: ITHUBQNZOUHCMG-GBBROCKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Decaprenylphenol is a prenylated phenolic compound characterized by a decaprenyl (10-isoprene unit) side chain attached to a phenol moiety. It is identified via chromatographic properties, ultraviolet (UV) absorption maxima at 272 nm and 279 nm in cyclohexane, and a mass spectrometry peak at m/e = 764 . This compound plays a critical role in bacterial biosynthesis pathways, particularly as a precursor in the synthesis of quinones like ubiquinone (Coenzyme Q) . Its structure features a hydroxyl group at the C2 position of the aromatic ring, which is pivotal for its reactivity and downstream biochemical modifications .

Properties

Molecular Formula

C56H86O

Molecular Weight

775.3 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol

InChI

InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+

InChI Key

ITHUBQNZOUHCMG-GBBROCKZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and 2-Decaprenyl-6-Methoxyphenol

Property This compound 2-Decaprenyl-6-Methoxyphenol
Molecular Formula C₅₀H₇₆O₂ C₅₁H₇₈O₃
Molecular Weight 764 m/e 778 m/e (calculated)
UV Absorption (λₘₐₓ) 272 nm, 279 nm (cyclohexane) 272 nm, 279 nm (cyclohexane)
Chromatographic Behavior Distinct Rf value Altered Rf due to methoxy group
Isotope Labeling No incorporation of [methyl-¹⁴C] Incorporates [methyl-¹⁴C] via methoxy group
Biosynthetic Role Precursor to quinones Intermediate in methylation pathway

Key Findings:

Structural Differences : The 6-methoxy derivative differs by a methyl group at C6, increasing its molecular weight by 14 Da .

UV Absorption : Both compounds share identical UV profiles, indicating conserved aromaticity .

Chromatography : The methoxy group enhances hydrophobicity, altering retention times in chromatographic separation .

Biosynthesis: this compound is methylated at C6 using S-adenosyl methionine (SAM) to form the 6-methoxy derivative, a critical step in quinone biosynthesis .

Broader Context: Comparison with Other Phenolic Compounds

  • 4,4'-(Propane-2,2-diyl)diphenol: A rigid, symmetric diphenol used in polymer synthesis. Unlike this compound, it lacks a prenyl chain and participates in industrial rather than biological processes .
  • 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge, conferring thermal stability. Its applications diverge entirely from this compound, emphasizing material science over biochemistry .

Research Implications

Biochemical Pathways: The methylation of this compound highlights SAM-dependent modifications in microbial metabolism .

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